molecular formula C25H24N4 B5693926 2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5693926
M. Wt: 380.5 g/mol
InChI Key: UNZBDZRCTXQLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzimidazole family, which is known for its diverse biological activities. The chemical structure of this compound is shown below:

Mechanism of Action

The mechanism of action of 2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its high potency. This compound has been shown to have a strong biological activity even at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several possible future directions for research on 2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile. Some of the most promising areas of research include:
1. Developing new synthetic methods for producing this compound in larger quantities and with higher purity.
2. Investigating the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Studying the mechanism of action of this compound in more detail, in order to identify new targets for drug development.
4. Exploring the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in several areas. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been reported in several research articles. One of the most common methods involves the reaction of 2-aminobenzimidazole with 1-benzyl-4-methylpiperidine-4-carbonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained in good yields.

Scientific Research Applications

2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been studied extensively for its potential therapeutic applications. Some of the most promising areas of research include cancer treatment, antimicrobial activity, and neuroprotection.

properties

IUPAC Name

2-benzyl-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4/c1-18-20(16-19-10-4-2-5-11-19)25(28-14-8-3-9-15-28)29-23-13-7-6-12-22(23)27-24(29)21(18)17-26/h2,4-7,10-13H,3,8-9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZBDZRCTXQLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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